N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine

nAChR α4β2* α7*

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine (CAS 1248156-12-8, C12H16N2, MW 188.27) is a synthetic small molecule that functions as a nicotinic acetylcholine receptor (nAChR) ligand. Its structure embeds a 3-aminopyridine moiety connected via an NH bridge to a rigid bicyclo[2.2.1]heptane (norbornane) framework.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B13011817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2NC3=CN=CC=C3
InChIInChI=1S/C12H16N2/c1-2-11(8-13-5-1)14-12-7-9-3-4-10(12)6-9/h1-2,5,8-10,12,14H,3-4,6-7H2
InChIKeyQKISGKFQADQVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine: A Conformationally Locked nAChR Ligand Scaffold for CNS Research


N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine (CAS 1248156-12-8, C12H16N2, MW 188.27) is a synthetic small molecule that functions as a nicotinic acetylcholine receptor (nAChR) ligand [1]. Its structure embeds a 3-aminopyridine moiety connected via an NH bridge to a rigid bicyclo[2.2.1]heptane (norbornane) framework. This scaffold has been profiled in radioligand binding and functional assays for several nAChR subtypes, including α4β2*, α7*, and α3β2 [1]. The compound is utilized as a research intermediate and a rigidity probe in medicinal chemistry campaigns aimed at dissecting nicotinic receptor subtype selectivity and signaling bias.

Why N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine Cannot Be Replaced by Common Alkyl or Cycloalkyl Aminopyridines


The norbornane cage of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine locks the amine-bearing C–N bond into a fixed exo/endo orientation, unlike conformationally mobile cyclohexyl or linear alkyl analogues that can sample multiple rotameric states [1]. This spatial restriction directly governs the ligand's ability to engage distinct nAChR orthosteric binding pockets, as demonstrated by a 22-fold difference in α4β2*/α7* selectivity between rigid norbornane primary amine 1a (Ki ratio α7/α4β2 = 22) and the co-tested flexible reference compounds [1]. Simply substituting a generic alkylaminopyridine or even a cyclohexyl variant would eliminate this conformational control, likely yielding divergent receptor occupancy, functional efficacy, and off-target profiles that undermine batch-to-batch reproducibility in CNS target engagement studies.

Quantitative Differentiators of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine Against nAChR Ligand Comparators


Conformational Rigidity Locks α4β2* vs. α7* Subtype Selectivity Relative to Flexible Nicotine

The rigid norbornane scaffold provides a defined spatial arrangement of the aminopyridine pharmacophore that is inaccessible to the conformationally flexible natural alkaloid nicotine. The endo-norbornane amination pattern (analogue 1a) yields a Ki(α7*)/Ki(α4β2*) selectivity ratio of 22, whereas the reference ligand nicotine, under identical rat cortical membrane assay conditions, exhibits a substantially different selectivity signature [1]. This biasing effect is contingent on the norbornane cage pre-organizing the basic nitrogen relative to the pyridine ring in a manner that flexible linkers cannot replicate.

nAChR α4β2* α7* conformational constraint radioligand binding

Exo vs. Endo Isomerism Drives >2-Fold Divergence in α7* Affinity

The bicyclo[2.2.1]heptane scaffold enforces a stereochemical constraint where the exo isomer consistently displays higher α7* affinity than the corresponding endo isomer. For the primary amine pair without pyridine substitution, the exo compound 1b achieves a Ki of 46.0 ± 4.0 nM at α7*, whereas the endo isomer 1a records 166 ± 14 nM—a 3.6-fold loss in binding potency [1]. This stereodifferentiation is not achievable with monocyclic or acyclic aminopyridines, which lack the requisite bridgehead asymmetry.

stereochemistry nAChR α7* exo/endo isomer effect

N-Methylation of Norbornane Amine Progressively Attenuates α4β2* Affinity

Functionalization of the norbornane C2-amine is a key synthetic diversion point that reveals the restrictive steric environment of the orthosteric site. When the primary amine of the unsubstituted endo compound 1a is mono-N-methylated (generating analogue 5a), the α4β2* Ki shifts from 2.11 ± 0.18 nM to 28 ± 2 nM—a >13-fold reduction in affinity [1]. Further N,N-dimethylation (compound 6a) yields a Ki of 206 ± 18 nM, representing a nearly 100-fold loss compared to the primary amine [1]. This steep SAR gradient is a direct consequence of the norbornane's rigid stereoelectronic environment and is not mirrored by simple alkyl chains that can reorient to mitigate steric clashes.

N-methylation SAR α4β2* steric tolerance quaternization

6-Chloro Substitution on Pyridine Rescues α3β2 Functional Agonism with Submicromolar Potency

The unsubstituted pyridine norbornane amine (1a) lacks functional agonist activity at the α3β2 receptor subtype, whereas the 6-chloro derivative (2a) gains full agonist efficacy with an EC50 of 0.43 μM in heterologously expressed human α3β2 receptors [1]. This represents a functional gain-of-function that is not achievable with unsubstituted pyridine-3-amine analogues bearing flexible or monocyclic aliphatic groups, where the chlorine effect is poorly understood and lacks quantitative characterization.

α3β2 functional agonism chloro substitution EC50 oocyte electrophysiology

Norbornane Cage Provides Patent-Distinct Intellectual Property Position Compared to Azabicyclic Nicotinic Ligands

The norbornane (bicyclo[2.2.1]heptane) scaffold is chemically and patentably distinct from the azabicyclo[2.2.1]heptane cores that dominate the nicotinic ligand patent estate (e.g., US 6,624,173 covering 1-aza-2-(3-pyridyl)bicyclo[2.2.1]heptane derivatives) [2]. The carbon-only bridgehead of the norbornane system imparts a different hydrogen-bonding capacity, logP, and basicity profile compared to the aza-bridged analogues, creating a gap in the IP space [1]. This structural divergence has enabled the filing of new composition-of-matter patents, such as the di-substituted bicyclo[2.2.1]heptanamine-containing compounds disclosed in US 2022/0242815, which explicitly leverage the all-carbon norbornane framework [3].

patent landscape bicyclo[2.2.1]heptane CNS IP nicotinic freedom-to-operate

Optimal Use Cases for Procuring N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine


α4β2*-Selective Tool Compound Development

The scaffold's intrinsic 22-fold α4β2* over α7* selectivity (as quantified in the endo primary amine series) makes it a suitable starting point for designing tool molecules that interrogate α4β2-mediated pathways in cognition, pain, or nicotine dependence models. Researchers can procure the endo-NH2 variant to maintain high α4β2* affinity (Ki = 2.11 nM) while minimizing α7* crosstalk [1].

Conformational Rigidity Probe for nAChR Pharmacophore Mapping

When the goal is to distinguish between binding modes that require a flexible ligand vs. a pre-organized pharmacophore, the norbornane scaffold serves as a conformational lock. The exo isomer's 3.6-fold improvement in α7* affinity over the endo isomer provides a measurable stereochemical handle to correlate ligand geometry with receptor activation [1].

α3β2 Agonist Lead Optimization

The 6-chloro-norbornane amine analogue (2a) is one of the few chemotypes with documented submicromolar α3β2 full agonist activity (EC50 = 0.43 μM). This makes the scaffold a high-priority procurement candidate for medicinal chemistry programs targeting α3β2-related indications such as substance use disorders, where selective agonists remain scarce [1].

IP-Differentiated CNS Library Synthesis

For organizations building proprietary nicotinic ligand collections, the all-carbon norbornane core provides a patentably distinct alternative to the heavily claimed azabicyclic templates (e.g., US 6,624,173). Recent patent filings (US 2022/0242815) confirm ongoing industrial interest in di-substituted bicyclo[2.2.1]heptanamine compounds, enabling freedom-to-operate in a crowded IP space [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.